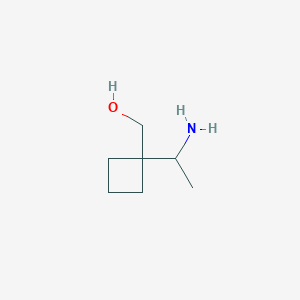
1-(1-Aminoethyl)cyclobutanemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1-Aminoethyl)cyclobutyl)methanol is an organic compound with the molecular formula C7H15NO It consists of a cyclobutyl ring substituted with an aminoethyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Aminoethyl)cyclobutyl)methanol can be achieved through several routes. One common method involves the reaction of cyclobutanone with ethylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Another approach involves the use of cyclobutylcarbinol as a starting material, which is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of (1-(1-Aminoethyl)cyclobutyl)methanol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
(1-(1-Aminoethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene
Major Products Formed
Oxidation: Formation of (1-(1-Aminoethyl)cyclobutyl)ketone or (1-(1-Aminoethyl)cyclobutyl)aldehyde
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of halogenated derivatives
科学研究应用
(1-(1-Aminoethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1-(1-Aminoethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic transformations. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Cyclobutanol: Similar structure but lacks the aminoethyl group.
(1-Aminoethyl)cyclobutane: Similar structure but lacks the hydroxyl group.
Cyclobutylmethanol: Similar structure but lacks the amino group.
Uniqueness
(1-(1-Aminoethyl)cyclobutyl)methanol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1859761-35-5 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC 名称 |
[1-(1-aminoethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6(8)7(5-9)3-2-4-7/h6,9H,2-5,8H2,1H3 |
InChI 键 |
UVLKULPGXOYKNL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CCC1)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















